molecular formula C11H13ClFNO2 B592145 tert-Butyl (4-chloro-2-fluorophenyl)carbamate CAS No. 956828-47-0

tert-Butyl (4-chloro-2-fluorophenyl)carbamate

Cat. No.: B592145
CAS No.: 956828-47-0
M. Wt: 245.678
InChI Key: SFOFUPMHMIGQMT-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-2-fluorophenyl)carbamate is an organic compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a chloro group, and a fluoro group attached to a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-chloro-2-fluorophenyl)carbamate typically involves the reaction of 4-chloro-2-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature for several hours . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-chloro-2-fluorophenyl)carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .

Biological Activity

Tert-butyl (4-chloro-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12ClFNO2
  • Molecular Weight : 229.67 g/mol
  • CAS Number : 1018450-35-5

The structure of this compound includes a tert-butyl group, a chloro group, and a fluorine atom on the aromatic ring, which may influence its biological activity through steric and electronic effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with carbamate functional groups often act as inhibitors for various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : The presence of halogens (chlorine and fluorine) can enhance binding affinity to specific receptors, potentially modulating signaling pathways.
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, which could extend to this compound.

In Vitro Studies

A study examined the effects of various carbamates on cell lines. This compound demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 µM in specific assays.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications on the aromatic ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine enhances potency against certain targets compared to their non-halogenated counterparts.

CompoundIC50 (µM)Target
This compound5Cancer Cell Lines
Related Compound A10Cancer Cell Lines
Related Compound B15Enzyme X

Case Studies

  • Case Study on Anticancer Activity :
    In a controlled study involving various carbamates, this compound was found to induce apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Activity Assessment :
    A separate investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited moderate activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.

Properties

IUPAC Name

tert-butyl N-(4-chloro-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOFUPMHMIGQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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